![molecular formula C24H22O4 B3166555 2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid CAS No. 912545-09-6](/img/structure/B3166555.png)
2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid
Overview
Description
2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid, also known as BIIB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIIB is a member of the benzoic acid family, which is widely used in the pharmaceutical industry for its antiseptic and antimicrobial properties. In
Scientific Research Applications
Polymerization and Material Science
Complex Compound Photopolymerization : A study by Kishikawa, Hirai, and Kohmoto (2008) investigated a polymerizable benzoic acid derivative (similar in structure to 2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid) for its photopolymerization properties, focusing on maintaining multilayered structures during polymerization, which can be crucial in advanced material science applications (Kishikawa, Hirai, & Kohmoto, 2008).
Synthesis and Properties of Novel Aromatic Poly(ether-imide) : Research by Toiserkani (2011) involved the synthesis of new monomers, including derivatives similar to 2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid, for producing modified poly(ether-imide)s. These polymers showed potential in high-performance applications due to their high glass transition and decomposition temperatures (Toiserkani, 2011).
Medicinal Chemistry
Synthesis of Bis-isoxazolyl/pyrazolyl-1,3-diols : Juneja et al. (2013) conducted a study synthesizing compounds from a benzoic acid derivative similar to 2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid, evaluating their antibacterial activity. This research contributes to the development of new drugs and therapeutics (Juneja, Panchbhai, Sheikh, Ingle, & Hadda, 2013).
DNA Minor Groove-Binding Agents for Antitumor Activity : Mann et al. (2001) explored head-to-head bisbenzimidazole compounds, structurally related to 2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid, for their potential in inhibiting tumor growth. This research is significant in the field of cancer therapy (Mann, Baron, Opoku-Boahen, Johansson, Parkinson, Kèlland, & Neidle, 2001).
Environmental Chemistry
- Photocatalytic Properties of Metal-Organic Frameworks : Hao et al. (2017) synthesized coordination polymers using a halogenated linear bridged dicarboxylic acid ligand similar to 2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid. These polymers showed high photocatalytic activities, indicating potential applications in environmental remediation (Hao, Li, Li, & Cui, 2017).
properties
IUPAC Name |
2,4-bis(phenylmethoxy)-5-prop-1-en-2-ylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-17(2)20-13-21(24(25)26)23(28-16-19-11-7-4-8-12-19)14-22(20)27-15-18-9-5-3-6-10-18/h3-14H,1,15-16H2,2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADYYKPUHQGBOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211399 | |
Record name | 5-(1-Methylethenyl)-2,4-bis(phenylmethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401211399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid | |
CAS RN |
912545-09-6 | |
Record name | 5-(1-Methylethenyl)-2,4-bis(phenylmethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912545-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1-Methylethenyl)-2,4-bis(phenylmethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401211399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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